molecular formula C12H14INO B12867105 4-Methoxy-1,2-dimethylquinolin-1-ium iodide

4-Methoxy-1,2-dimethylquinolin-1-ium iodide

Cat. No.: B12867105
M. Wt: 315.15 g/mol
InChI Key: IERQLDHEEMCFCO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1,2-dimethylquinolin-1-ium iodide is a chemical compound with the molecular formula C11H12IN It is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,2-dimethylquinolin-1-ium iodide typically involves the methylation of 4-methoxyquinoline. The reaction is carried out in the presence of methyl iodide (CH3I) as the methylating agent. The reaction conditions often include the use of a solvent such as ethanol and a base to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,2-dimethylquinolin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like chloride (Cl-) or bromide (Br-) ions can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quaternary ammonium salts.

Scientific Research Applications

4-Methoxy-1,2-dimethylquinolin-1-ium iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.

    Biology: The compound can be used in studies involving the interaction of quaternary ammonium salts with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of antimicrobial and anticancer drugs.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,2-dimethylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylquinolin-1-ium iodide: Similar in structure but lacks the methoxy group.

    1,2-Dimethylquinolin-1-ium iodide: Similar but with different substitution patterns on the quinoline ring.

Uniqueness

4-Methoxy-1,2-dimethylquinolin-1-ium iodide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent and its utility in various scientific applications.

Properties

Molecular Formula

C12H14INO

Molecular Weight

315.15 g/mol

IUPAC Name

4-methoxy-1,2-dimethylquinolin-1-ium;iodide

InChI

InChI=1S/C12H14NO.HI/c1-9-8-12(14-3)10-6-4-5-7-11(10)13(9)2;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

IERQLDHEEMCFCO-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)OC)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.